![molecular formula C21H23NO2S B268136 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol, also known as TAK-700, is a small molecule inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1) that is involved in the synthesis of androgens and estrogens. It was initially developed as a potential treatment for prostate cancer, but its use has also been investigated in other hormone-dependent cancers such as breast and ovarian cancer.
Mecanismo De Acción
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol inhibits the enzyme CYP17A1, which is involved in the synthesis of androgens and estrogens. By blocking this enzyme, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol reduces the levels of these hormones in the body, which can slow down the growth of hormone-dependent cancers.
Biochemical and Physiological Effects
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been shown to reduce the levels of androgens and estrogens in the body, which can have a number of biochemical and physiological effects. In prostate cancer patients, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been shown to reduce the size of tumors and to delay disease progression. In breast and ovarian cancer patients, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been shown to reduce the levels of estrogen, which can slow down the growth of these tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol in lab experiments is its specificity for the CYP17A1 enzyme, which allows for targeted inhibition of androgen and estrogen synthesis. However, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has also been shown to have off-target effects on other enzymes, which can complicate its use in certain experiments. Additionally, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol. One area of interest is the use of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is the investigation of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol in other hormone-dependent cancers, such as endometrial or testicular cancer. Additionally, further research is needed to better understand the off-target effects of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol and to develop strategies to minimize these effects.
Métodos De Síntesis
The synthesis of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol involves several steps, starting from commercially available starting materials. The key intermediate is 4-(2-thienylmethoxy)benzylamine, which is then coupled with 1-phenyl-1-propanol to yield 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been extensively studied in preclinical and clinical settings for its potential use in cancer therapy. In preclinical studies, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been shown to inhibit the growth of prostate cancer cells and to reduce the levels of androgens and estrogens in animal models. In clinical trials, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has demonstrated efficacy in reducing serum testosterone levels in patients with prostate cancer, as well as in patients with breast and ovarian cancer.
Propiedades
Nombre del producto |
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol |
---|---|
Fórmula molecular |
C21H23NO2S |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
1-phenyl-2-[[4-(thiophen-2-ylmethoxy)phenyl]methylamino]propan-1-ol |
InChI |
InChI=1S/C21H23NO2S/c1-16(21(23)18-6-3-2-4-7-18)22-14-17-9-11-19(12-10-17)24-15-20-8-5-13-25-20/h2-13,16,21-23H,14-15H2,1H3 |
Clave InChI |
AHZFATVSQZPAEZ-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(C=C2)OCC3=CC=CS3 |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(C=C2)OCC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.